N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide
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Overview
Description
N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetyl chloride or acetic anhydride in the presence of a catalyst.
Final Coupling Reaction: The final step involves coupling the thienopyrimidine derivative with the acetylated phenyl compound under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores.
Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide groups.
Uniqueness
N-(4-Acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H19N3O3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-3-21-17(24)16-14(8-9-25-16)20-18(21)26-10-15(23)19-13-6-4-12(5-7-13)11(2)22/h4-7H,3,8-10H2,1-2H3,(H,19,23) |
InChI Key |
XYARCXYCORRNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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